(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one
Description
Properties
IUPAC Name |
(3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10,16H,9H2,1H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQKWNHXQZIND-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H](CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217427 | |
| Record name | (3S)-3-(3-Bromophenyl)-4-(4-chlorophenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002752-54-6 | |
| Record name | (3S)-3-(3-Bromophenyl)-4-(4-chlorophenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002752-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(3-Bromophenyl)-4-(4-chlorophenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric aldol reaction, where a chiral auxiliary or catalyst is used to control the stereochemistry of the product. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of halogenated aryl ketones. Key structural analogues include:
(a) Chalcone Derivatives
Chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on, C3) share a conjugated enone system but differ in backbone structure. These compounds were synthesized via microwave-assisted Claisen-Schmidt condensation and tested for cytotoxicity against MCF-7 breast cancer cells .
| Compound Name | Substituents | IC₅₀ (μg/mL) | Yield (%) |
|---|---|---|---|
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on | 4-Cl, p-tolyl | 1,484.75 | 87.03 |
| (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on | 4-Cl, 4-tolylphenyl | 37.24 | 64.80 |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) | 3-Br, p-tolyl | 42.22 | 62.32 |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | 3-Br, 4-isopropylphenyl | 22.41 | 55.32 |
Key Observations :
- Bromine substitution at the 3-position (C3) enhances cytotoxicity compared to chlorine (C3 vs. compound 1: IC₅₀ = 42.22 vs. 1,484.75 μg/mL) .
- Bulky substituents (e.g., isopropyl in compound 4) further improve potency (IC₅₀ = 22.41 μg/mL), suggesting steric and electronic factors influence activity .
(b) Butanone Analogues
The pharmacopeial impurity (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one (CAS: 217636-47-0) shares a butanone backbone but includes a phenoxy group instead of bromophenyl. Its relative retention time (0.50) in chromatographic analysis highlights distinct polarity compared to the target compound .
Biological Activity
(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one is a chiral ketone with significant potential in pharmaceutical applications. Its unique structural features, including a bromophenyl and chlorophenyl group, contribute to its biological activity, particularly in enzyme inhibition and receptor binding. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.63 g/mol. Its structure includes:
- A ketone functional group
- A brominated phenyl ring
- A chlorinated phenyl ring
These structural characteristics enhance its reactivity and potential interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been investigated for its ability to inhibit various enzymes, which is crucial for its pharmacological applications. For instance, studies have shown that the compound can interact with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. This characteristic makes it a candidate for further exploration in drug development, particularly as an enzyme inhibitor .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study involving multidrug-resistant pathogens, this compound demonstrated potential activity against certain bacterial strains. The presence of the bromine and chlorine substituents may enhance its interaction with microbial targets, although specific Minimum Inhibitory Concentration (MIC) values and detailed efficacy data require further investigation .
Case Study 1: Enzyme Inhibition Mechanism
A study focused on the mechanism of action of this compound revealed that it acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. The compound was shown to bind reversibly to the active site of the target enzyme, leading to decreased substrate turnover rates. This finding underscores its potential therapeutic applications in diseases where enzyme modulation is beneficial.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was screened against a panel of resistant bacterial strains. The compound exhibited moderate inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility as a lead compound for developing new antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrClO |
| Molecular Weight | 319.63 g/mol |
| Boiling Point | Approx. 90-91°C |
| Solubility | Soluble in organic solvents |
Q & A
Q. What are the recommended synthetic routes for (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
Friedel-Crafts Acylation : React 3-bromophenylacetyl chloride with 4-chlorophenyl-substituted precursors to form the ketone backbone.
Stereoselective Control : Use chiral catalysts (e.g., Evans’ oxazolidinones) to establish the (S)-configuration.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures .
Key Considerations : Monitor reaction progress via TLC and confirm stereochemistry using polarimetry or chiral HPLC.
Q. How can researchers purify this compound to ≥98% purity?
- Methodological Answer :
- Recrystallization : Use a solvent system (e.g., dichloromethane/hexane) optimized for solubility differences.
- Flash Chromatography : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for polar impurities.
- Analytical Validation : Confirm purity via HPLC (C18 column, 254 nm UV detection) and ¹H/¹³C NMR (absence of split peaks indicates enantiomeric purity) .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl (δ ~208 ppm in ¹³C NMR).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 367.0 for C₁₆H₁₃BrClO).
- X-ray Crystallography : Resolve stereochemistry and crystal packing (as demonstrated for analogous bromophenyl-chlorophenyl systems) .
Advanced Research Questions
Q. How can researchers address enantiomeric instability during storage?
- Methodological Answer :
- Accelerated Stability Studies : Store the compound under varied conditions (40°C/75% RH, light exposure) and monitor racemization via chiral HPLC.
- Stabilizers : Add antioxidants (e.g., BHT) or use inert atmospheres (argon) to mitigate oxidative degradation.
- Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds and optimize storage temperatures .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to model transition states for bromine/chlorine substitution.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
- Validation : Compare computational results with experimental kinetic data (e.g., SN2 vs. SN1 mechanisms) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm specificity.
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in efficacy.
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and fluorescence polarization (target engagement) .
Q. What strategies optimize enantioselective synthesis for scale-up?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation or cross-coupling reactions.
- Process Intensification : Use continuous flow reactors to enhance mixing and reduce racemization.
- DoE Optimization : Apply Design of Experiments (DoE) to balance temperature, catalyst loading, and reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
